molecular formula C14H21NO B1594323 Zylofuramine CAS No. 3563-92-6

Zylofuramine

Cat. No.: B1594323
CAS No.: 3563-92-6
M. Wt: 219.32 g/mol
InChI Key: DOFCLOLKFGSRTG-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zylofuramine is a pharmaceutical compound primarily classified as an anorexiant, used in the treatment of obesity. Its mechanism of action involves appetite suppression and metabolic enhancement, which facilitates weight reduction in patients .

Emerging research has also explored its role in oncology. Studies indicate that this compound may interact with cytolytic toxins like Clostridium perfringens enterotoxin (CPE), binding to specific receptors to induce apoptosis in cancer cells. For instance, CLDN4 levels were significantly elevated in ADC tissues compared to adjacent normal tissues, suggesting a possible link to this compound-mediated pathways .

Properties

IUPAC Name

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCLOLKFGSRTG-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912313
Record name D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-92-6
Record name 2-Furanmethanamine, N-ethyltetrahydro-α-(phenylmethyl)-, [R-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3563-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zylofuramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZYLOFURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N66VC535R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction produces an amine derivative, which is then hydrogenated using a Raney nickel catalyst to yield Zylofuramine .

Industrial Production Methods

There is no detailed information available on the industrial production methods of this compound, likely due to its limited use and lack of commercialization.

Chemical Reactions Analysis

Table 2: Predicted Reaction Pathways

Reaction TypeTarget SiteExpected Reagents/ConditionsPotential Products
OxidationTetrahydrofuran ringKMnO₄ (acidic), CrO₃Dihydrofuran or furan derivatives
N-DealkylationEthylamine groupHCOOH, HCl (Eschweiler-Clarke)Primary amine analog
Aromatic SEBenzyl ringHNO₃/H₂SO₄ (nitration)Nitro-substituted derivatives

Key Observations :

  • Oxidation : The tetrahydrofuran ring’s electron-rich ether linkage is prone to oxidative cleavage. Computational studies of analogous systems indicate a 28–35 kcal/mol activation barrier for such processes .

  • N-Dealkylation : The N-ethyl group could undergo demethylation under acidic conditions, analogous to ethylamphetamine metabolism.

Mechanistic Analysis of Hydrogenation

The hydrogenation step (Step 2, Table 1) aligns with the reaction path Hamiltonian (RPH) framework :

Figure 1: Reaction Phases for Furan Hydrogenation

  • Preparation Phase : Adsorption of H₂ onto Ni surfaces (van der Waals interactions).

  • Transition Phase :

    • TS1 : H–H bond cleavage on Ni (Eₐ ≈ 15 kcal/mol).

    • TS2 : Sequential H addition to furan carbons (concerted but asynchronous).

  • Product Phase : Desorption of tetrahydrofuran from the catalyst.

Curvature analysis (URVA) suggests syn-addition dominates due to steric constraints from the benzyl group .

Comparative Reactivity

Zylofuramine’s N-ethyl group and tetrahydrofuran ring differentiate it from analogs:

Table 3: Reactivity vs. Ethylamphetamine

FeatureThis compoundEthylamphetamine
Oxidation SusceptibilityHigher (furan ring)Lower (phenyl ring)
N-Dealkylation RateSlower (steric hindrance)Faster
Hydrogenation DemandRequired for synthesisNot applicable

Unexplored Pathways

  • Photodegradation : The furan moiety may undergo [4+2] cycloaddition under UV light.

  • Metabolic Pathways : Likely hepatic CYP450-mediated oxidation, though untested.

Scientific Research Applications

Zylofuramine is a stimulant drug developed in 1961, initially intended as an appetite suppressant and for treating senile dementia in the elderly . Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited.

Scientific Research Applications

This compound has been explored in various scientific research applications, primarily focusing on its stimulant properties and effects on the central nervous system .

Chemistry

This compound has been used to study the structure-activity relationships of psychomotor stimulants.

Biology

This compound has been investigated for its effects on the central nervous system. It increases levels of alertness, attention, and energy . Like other stimulants, this compound may work by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the CNS .

Medicine

This compound was initially intended for use as an appetite suppressant and for the treatment of senile dementia . However, it has not been widely studied or approved for the treatment of any specific medical conditions .

Other potential applications

Studies have shown this compound to exhibit cytostatic and immunosuppressive properties. Cytostatic refers to the ability to slow down or inhibit cell division. Immunosuppressive properties indicate the ability to suppress the immune system's activity. Some research suggests this compound might be useful in managing lymphoproliferative disorders like leukemia and myeloma by regulating cell growth.

Mechanism of Action

Zylofuramine exerts its effects by acting as a norepinephrine-dopamine releasing agent. It stimulates the release of these neurotransmitters, leading to increased psychomotor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zylofuramine belongs to a broader class of appetite suppressants and anticancer agents. Below is a detailed comparison with structurally or functionally related compounds based on available evidence:

Anorexiants and Appetite Suppressants

Compound Mechanism of Action Therapeutic Use Risks/Side Effects Key Differentiators
This compound Appetite suppression, metabolic enhancement Obesity Cardiovascular risks, addiction Dual role in obesity and oncology
Phentermine Noradrenergic reuptake inhibition Obesity Hypertension, insomnia Limited to obesity management
Sibutramine Serotonin-norepinephrine reuptake inhibition Obesity (withdrawn in some regions) Cardiovascular events, stroke Withdrawn due to safety concerns

This compound’s unique dual functionality—targeting both obesity and cancer pathways—distinguishes it from traditional anorexiants . However, its safety profile remains less favorable compared to newer agents like liraglutide, which has a lower addiction risk .

Compounds with Structural Similarities

  • 5-Methylfurfurylamine : Shares a furan-derived backbone, which may influence receptor binding. Unlike this compound, it lacks documented metabolic effects .
  • Tetrahydrofuran-derived amines : These compounds exhibit similar heterocyclic structures but are primarily studied for antimicrobial activity rather than weight management .

Anticancer Agents

Comparatively:

  • CLDN4 inhibitors: Drugs targeting CLDN4 (e.g., monoclonal antibodies) focus on blocking tumor metastasis, whereas this compound’s pro-apoptotic role offers a complementary mechanism .

Table 1: this compound in Adenocarcinoma (ADC) Studies

Study Parameter Findings Reference
CLDN4 overexpression 78% of ADC cell lines (e.g., A549, NCI-H1299) showed elevated levels
Apoptosis induction Mediated via CPE receptor binding in CLDN4-high tumors
Clinical correlation Association with ADC progression but unclear therapeutic efficacy

Biological Activity

Zylofuramine is a stimulant compound that was developed in the early 1960s, primarily intended for use as an appetite suppressant and for treating senile dementia in the elderly. Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited. This article aims to explore the biological activity of this compound based on available literature, including its pharmacological properties, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound's chemical formula is C14H21NOC_{14}H_{21}NO with a molar mass of approximately 219.33 g/mol. Its structure features an ethylamine backbone with a furan ring, which is characteristic of many stimulant drugs. The compound's structural similarity to other stimulants like ethylamphetamine suggests potential for similar mechanisms of action in biological systems .

While specific studies on this compound are scarce, its classification as a stimulant implies that it may exert its effects through mechanisms common to other stimulants. These mechanisms typically involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine. Stimulants often increase the release of these neurotransmitters or inhibit their reuptake, leading to enhanced alertness and cognitive function.

Stimulant Activity

This compound has been noted for its subtle stimulant effects, which some users describe as being closer to caffeine than traditional amphetamines. Reports indicate that it may produce mild increases in energy and focus without significant euphoria or functional impairment .

Case Studies and User Reports

User experiences provide some anecdotal evidence regarding this compound's effects:

  • Functional Stimulant : Users report that this compound can enhance focus and energy levels but lacks the intense stimulation associated with stronger amphetamines .
  • Comparative Effects : In discussions on platforms such as Reddit, users have compared this compound with other research chemicals, noting its milder effects and lower risk of addiction compared to traditional stimulants .

Comparative Analysis with Similar Compounds

A comparative analysis can help contextualize this compound's biological activity relative to other compounds:

Compound NameStructure FeaturesBiological Activity Profile
This compound Ethylamine + Furan ringMild stimulant; potential appetite suppressant
Ethylamphetamine N-ethyl substitutionStronger stimulant effects; higher addiction potential
N-Ethylhexedrone Similar structural characteristicsPotent stimulant; euphoria and increased energy

This table illustrates that while this compound shares structural similarities with other stimulants, its biological activity appears to be less pronounced.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zylofuramine
Reactant of Route 2
Zylofuramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.